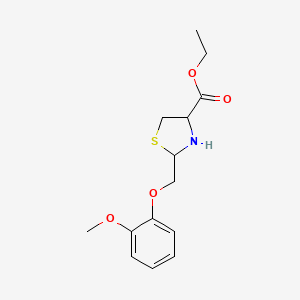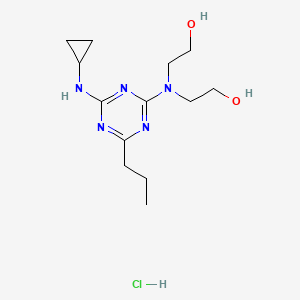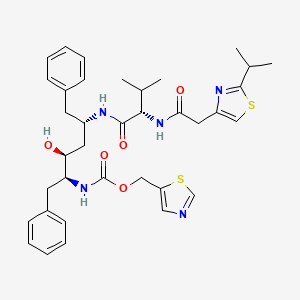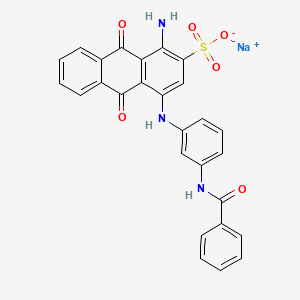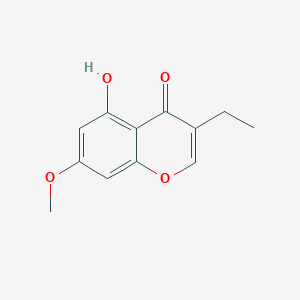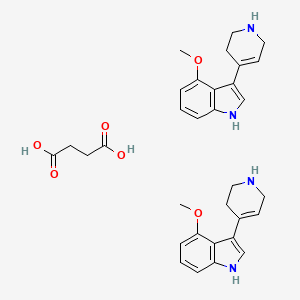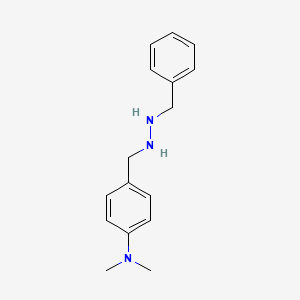
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium salt combined with a dithiophosphate group, making it useful in industrial and scientific research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate typically involves the reaction of trimethylbenzylammonium chloride with O,O-bis(2-ethylhexyl) dithiophosphoric acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reactant concentrations, temperature, and reaction time to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiophosphate group to thiophosphates.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophosphates.
Substitution: Various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as an additive in lubricants and anti-wear agents in motor oils.
Wirkmechanismus
The compound exerts its effects through the interaction of the quaternary ammonium group with various molecular targets. The dithiophosphate group can chelate metal ions, affecting enzymatic activities and protein functions. The molecular pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc bis[O,O-bis(2-ethylhexyl)] dithiophosphate: Commonly used as an anti-wear additive in lubricants.
O,O-diisopropyl hydrogen dithiophosphate: Used in similar applications but with different physical properties.
Uniqueness
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate is unique due to its combination of a quaternary ammonium group and a dithiophosphate group, providing both catalytic and chelating properties. This dual functionality makes it versatile in various applications, from industrial to biomedical research.
Eigenschaften
CAS-Nummer |
71426-93-2 |
|---|---|
Molekularformel |
C26H50NO2PS2 |
Molekulargewicht |
503.8 g/mol |
IUPAC-Name |
benzyl(trimethyl)azanium;bis(2-ethylhexoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C16H35O2PS2.C10H16N/c1-5-9-11-15(7-3)13-17-19(20,21)18-14-16(8-4)12-10-6-2;1-11(2,3)9-10-7-5-4-6-8-10/h15-16H,5-14H2,1-4H3,(H,20,21);4-8H,9H2,1-3H3/q;+1/p-1 |
InChI-Schlüssel |
KDZSPFIHMHNELE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)[S-].C[N+](C)(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


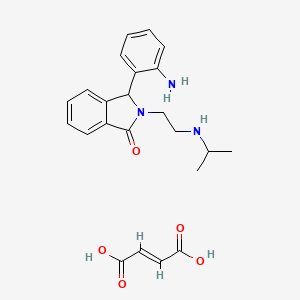
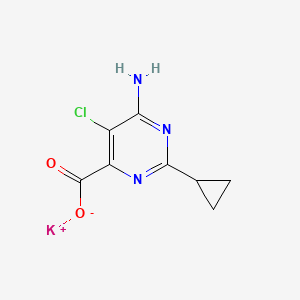

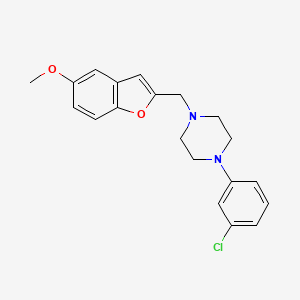

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)
